
3-Acetylcyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylcyclohex-3-ene-1-carbaldehyde (ACHC) is a cyclic aldehyde that has been extensively studied for its various applications in scientific research. It is a versatile organic compound that has been synthesized using different methods. ACHC has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Acetylcyclohex-3-ene-1-carbaldehyde is not yet fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic pathways. 3-Acetylcyclohex-3-ene-1-carbaldehyde has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Acetylcyclohex-3-ene-1-carbaldehyde has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of several microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Acetylcyclohex-3-ene-1-carbaldehyde has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Acetylcyclohex-3-ene-1-carbaldehyde in lab experiments are that it is a versatile organic compound that can be easily synthesized and has various applications in scientific research. It has been found to have several biochemical and physiological effects and can be used as a starting material for the synthesis of various bioactive compounds. The limitations of using 3-Acetylcyclohex-3-ene-1-carbaldehyde in lab experiments are that it is a cyclic aldehyde that is unstable and can undergo degradation over time. It also has a low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 3-Acetylcyclohex-3-ene-1-carbaldehyde in scientific research. One of the future directions is to explore its potential as a chiral building block for the synthesis of chiral compounds. Another future direction is to investigate its potential as an anticancer agent and to understand its mechanism of action. Further research can also be done to explore its potential as an antimicrobial and antifungal agent.
Métodos De Síntesis
There are various methods for the synthesis of 3-Acetylcyclohex-3-ene-1-carbaldehyde. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction between cyclohexanone and 3-acetylbenzaldehyde in the presence of a base catalyst. This method yields a high purity of 3-Acetylcyclohex-3-ene-1-carbaldehyde with a good yield.
Aplicaciones Científicas De Investigación
3-Acetylcyclohex-3-ene-1-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of various bioactive compounds such as alkaloids, flavonoids, and terpenoids. 3-Acetylcyclohex-3-ene-1-carbaldehyde has also been used as a chiral building block for the synthesis of chiral compounds. It has been found to have antimicrobial, antifungal, and antitumor activities.
Propiedades
Número CAS |
112698-16-5 |
|---|---|
Nombre del producto |
3-Acetylcyclohex-3-ene-1-carbaldehyde |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-acetylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h4,6,8H,2-3,5H2,1H3 |
Clave InChI |
LGQZRWDLIGCWFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC(C1)C=O |
SMILES canónico |
CC(=O)C1=CCCC(C1)C=O |
Sinónimos |
3-Cyclohexene-1-carboxaldehyde, 3-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







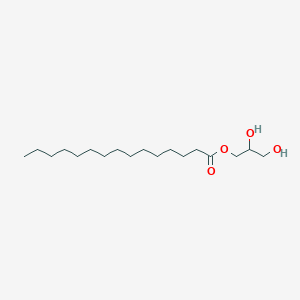
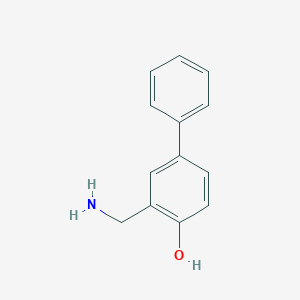
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
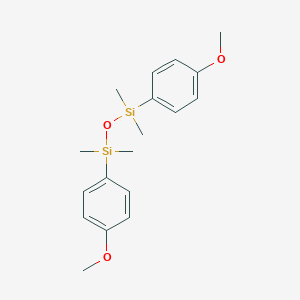

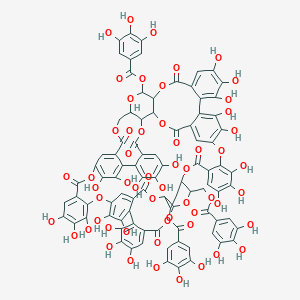
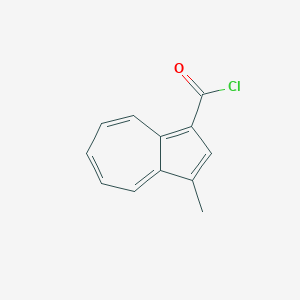

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
